molecular formula C6H3BrClFO B2641302 2-Bromo-6-chloro-3-fluorophenol CAS No. 1782417-49-5

2-Bromo-6-chloro-3-fluorophenol

Cat. No.: B2641302
CAS No.: 1782417-49-5
M. Wt: 225.44
InChI Key: DKHIZFLKCWAZHE-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-fluorophenol is an organic compound with the molecular formula C6H3BrClFO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring with a hydroxyl group

Scientific Research Applications

2-Bromo-6-chloro-3-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds and pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

2-Bromo-6-chloro-3-fluorophenol is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-fluorophenol can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 3-fluorophenol, bromination and chlorination reactions can be sequentially carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes typically use bromine and chlorine gas or their respective halogenating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-fluorophenol involves its interaction with specific molecular targets. The halogen atoms and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. For instance, it can inhibit enzyme activity by binding to the active site or alter cell membrane properties by integrating into the lipid bilayer .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chloro-6-fluorophenol
  • 3-Bromo-2-chloro-6-fluorophenol
  • 2-Bromo-4-chloro-6-fluorophenol

Uniqueness

2-Bromo-6-chloro-3-fluorophenol is unique due to its specific arrangement of halogen atoms and hydroxyl group on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers and other halogenated phenols .

Properties

IUPAC Name

2-bromo-6-chloro-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHIZFLKCWAZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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